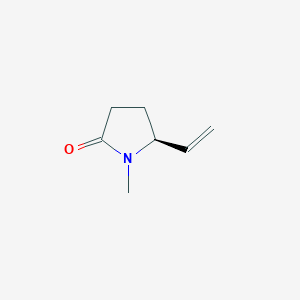
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium, also known as MMOPP, is a phosphonium-based compound that has gained significant attention in recent years due to its potential applications in scientific research. MMOPP is a highly reactive molecule that has been studied for its ability to interact with a variety of biological systems. In
Wissenschaftliche Forschungsanwendungen
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is in the field of cancer research. Studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has the ability to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has also been studied for its potential applications in the field of neuroscience. Studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium can interact with neurotransmitter systems in the brain, leading to changes in behavior and cognition. This makes it a potential candidate for the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is not fully understood. However, studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium can interact with a variety of biological systems, including DNA, RNA, and proteins. (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has also been shown to have antioxidant properties, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium can have a variety of biochemical and physiological effects. One of the most significant effects of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is its ability to induce apoptosis in cancer cells. (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium in lab experiments is its ability to interact with a variety of biological systems. This makes it a potentially useful tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium in lab experiments is its high reactivity, which can make it difficult to control its interactions with biological systems.
Zukünftige Richtungen
There are many potential future directions for research on (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium. One area of research that is particularly promising is the development of new cancer therapies based on (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium. Other potential future directions for research on (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium include the development of new treatments for neurological disorders, the study of its interactions with various biological systems, and the development of new synthetic methods for producing (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium.
Conclusion:
In conclusion, (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium, or (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium, is a highly reactive molecule that has gained significant attention in recent years due to its potential applications in scientific research. (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium has been studied for its ability to interact with a variety of biological systems and its potential applications in the fields of cancer research and neuroscience. While there are limitations to using (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium in lab experiments, the potential future directions for research on this compound are numerous and promising.
Synthesemethoden
The synthesis of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium involves the reaction of trimethylphosphine with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde to produce (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium. The synthesis of (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium is a relatively simple process that can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
methoxymethyl-(3-methoxy-3-oxopropyl)-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4P/c1-9-5-11(8)4-3-6(7)10-2/h3-5H2,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFOOSFEECJHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616618 |
Source


|
| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
CAS RN |
15090-26-3 |
Source


|
| Record name | (Methoxymethyl)(3-methoxy-3-oxopropyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)




